molecular formula C12H13IO2 B8627567 4-Cyclobutyl-5-iodo-2-methylbenzoic acid

4-Cyclobutyl-5-iodo-2-methylbenzoic acid

Cat. No. B8627567
M. Wt: 316.13 g/mol
InChI Key: BTUPXDMENCUMLM-UHFFFAOYSA-N
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Patent
US08871790B2

Procedure details

To a solution of methyl 4-cyclobutyl-5-iodo-2-methylbenzoate (compound 152.3, 35.0 g, 106 mmol, 1.00 equiv) in methanol (200 mL) at 0-5° C. was added dropwise aqueous sodium hydroxide (12.7 g, 318 mmol, 3.00 equiv in 100 mL water). The resulting mixture was stirred for 3 h at 60° C. After cooling to ambient temperature, the organic solvent was then removed under reduced pressure. The pH of the remaining aqueous phase was adjusted to ˜4 with hydrogen chloride (aqueous, 2 M). The resulting solids were collected by filtration and dried in an oven under reduced pressure to yield 31.0 g (93%) of the title compound as a white solid.
Name
methyl 4-cyclobutyl-5-iodo-2-methylbenzoate
Quantity
35 g
Type
reactant
Reaction Step One
Name
compound 152.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]2[C:14]([I:15])=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[C:7]([CH3:16])[CH:6]=2)[CH2:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO>[CH:1]1([C:5]2[C:14]([I:15])=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:16])[CH:6]=2)[CH2:2][CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
methyl 4-cyclobutyl-5-iodo-2-methylbenzoate
Quantity
35 g
Type
reactant
Smiles
C1(CCC1)C1=CC(=C(C(=O)OC)C=C1I)C
Name
compound 152.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C1=CC(=C(C(=O)OC)C=C1I)C
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the organic solvent was then removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in an oven under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCC1)C1=CC(=C(C(=O)O)C=C1I)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.